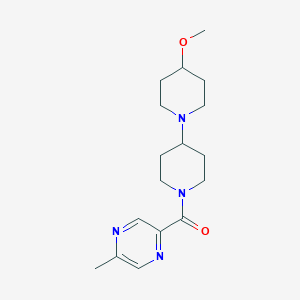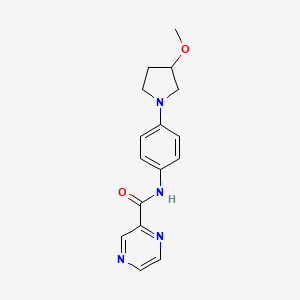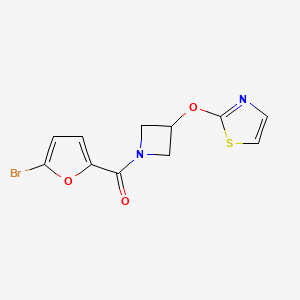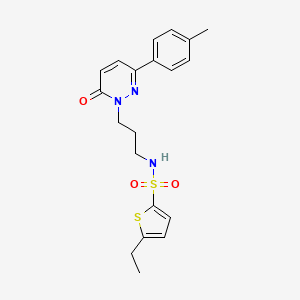
4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine involves several steps and key intermediates. In one study, a series of bicyclohydantoin-arylpiperazines were prepared, demonstrating the importance of the alkyl chain length between the arylpiperazine and the hydantoin moiety for receptor affinity and selectivity . Another research describes the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters through a Mannich reaction, followed by methylation and oximation, and then conjugation with substituted benzoyl chlorides . Additionally, a new synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, was reported, involving condensation, phosphoryl chloride reaction, and selective hydrogenolysis .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For instance, the newly synthesized oxime esters were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy . Similarly, the spectral data of 1-hydroxypiperazine-2,5-diones, which are structurally related to the bipiperidine compounds, were analyzed using circular dichroism (CD), 1H NMR, IR, and UV spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The Mannich reaction is used to create the piperidin-4-one core, which is then further modified through methylation and oximation . The synthesis of 4-methoxy-2,3,5-trimethylpyridine involves a condensation reaction, followed by a reaction with phosphoryl chloride and selective hydrogenolysis to introduce the methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the functional groups present. For example, the length of the alkyl chain in bicyclohydantoin-arylpiperazines affects the affinity for 5-HT1A and alpha 1 receptors . The oxime esters synthesized in another study showed significant antioxidant and antimicrobial activities, indicating the impact of the piperidin-4-one core and the substituted benzoyl groups on their biological properties .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine is a compound of interest due to its structural complexity and potential pharmacological properties. Research in this area explores the synthesis of related compounds and their binding affinities to various receptors, indicating potential applications in drug development.
Serotonin Receptor Affinity : A study by Łażewska et al. (2019) involved the design and synthesis of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate their role as linkers in compounds for the human serotonin 5-HT6 receptor affinity. This research illustrates the potential of structurally similar compounds in developing new ligands for serotonin receptors, which can be pivotal in treating neurological disorders. Łażewska et al., 2019.
Corrosion Inhibition : Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in HCl solution, highlighting the importance of such compounds in industrial applications. While not directly related to 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine, this study underscores the broader utility of complex organic molecules in corrosion prevention strategies. Yadav et al., 2016.
Neurological Receptor Research : Enguehard-Gueiffier et al. (2006) synthesized novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and evaluated their affinities for dopamine, serotonin, and adrenergic receptor subtypes. This research is indicative of the potential applications of similar compounds in understanding receptor interactions and the development of drugs targeting specific neurological pathways. Enguehard-Gueiffier et al., 2006.
Organic Chemistry and Material Science
In addition to pharmacological applications, compounds like 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine serve as pivotal intermediates or motifs in organic synthesis, demonstrating their versatility in constructing complex molecular architectures for various applications.
Catalysis and Synthesis : Takács et al. (2014) explored alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the role of such compounds in facilitating novel synthetic routes for producing carboxamides and ketocarboxamides. This illustrates the compound's potential utility in synthetic organic chemistry, particularly in catalysis. Takács et al., 2014.
Material Science : The study by Yoshida et al. (1992) on the oxidation of polymeric terminal diols with iron(III) or copper(II) salts mediated by nitroxyl radicals demonstrates the broader application of organic compounds in material science, particularly in polymer modification and synthesis. Yoshida et al., 1992.
Mécanisme D'action
Orientations Futures
The patent application for “4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine” was filed with the patent office on 2019-10-31 for its use as a PARP7 inhibitor . The applicant listed for this patent is Ribon Therapeutics Inc . This suggests that the compound may have potential future applications in the treatment of cancer.
Propriétés
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-11-19-16(12-18-13)17(22)21-7-3-14(4-8-21)20-9-5-15(23-2)6-10-20/h11-12,14-15H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGFKIOALEYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)
![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)

![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)

![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)